Diethyl 3,3'-[bis(dodecylsulfanyl)stannanediyl]dipropanoate
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Overview
Description
Diethyl 3,3’-[bis(dodecylsulfanyl)stannanediyl]dipropanoate is a chemical compound known for its unique structure and properties This compound features a stannanediyl core with dodecylsulfanyl groups and diethyl ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3,3’-[bis(dodecylsulfanyl)stannanediyl]dipropanoate typically involves the reaction of a stannane precursor with dodecylsulfanyl groups and diethyl propanoate. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like chromium chloride (CrCl3) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process would require optimization of reaction conditions to ensure high yield and purity. This could include controlling temperature, pressure, and the concentration of reactants to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3,3’-[bis(dodecylsulfanyl)stannanediyl]dipropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the stannanediyl core to different oxidation states.
Substitution: The dodecylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Diethyl 3,3’-[bis(dodecylsulfanyl)stannanediyl]dipropanoate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism by which Diethyl 3,3’-[bis(dodecylsulfanyl)stannanediyl]dipropanoate exerts its effects involves its interaction with molecular targets. The stannanediyl core can coordinate with metal centers, facilitating catalytic reactions. The dodecylsulfanyl groups provide hydrophobic interactions, enhancing the compound’s solubility and stability in organic solvents .
Comparison with Similar Compounds
Similar Compounds
Diethyl 2,3-diisobutylsuccinate: Used in titanium-magnesium catalysts for polymerization.
Diethyl 3,3’-(4,4’-biphenyldiyldisulfonyl)dipropanoate: Known for its unique structural properties.
Diethyl 3,3’-[bis(dodecylsulfanyl)stannanediyl]dipropanoate: Distinguished by its stannanediyl core and dodecylsulfanyl groups.
Uniqueness
Diethyl 3,3’-[bis(dodecylsulfanyl)stannanediyl]dipropanoate is unique due to its combination of a stannanediyl core and long dodecylsulfanyl chains. This structure imparts distinct catalytic properties and solubility characteristics, making it valuable in various research and industrial applications.
Properties
CAS No. |
192803-46-6 |
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Molecular Formula |
C34H68O4S2Sn |
Molecular Weight |
723.7 g/mol |
IUPAC Name |
ethyl 3-[bis(dodecylsulfanyl)-(3-ethoxy-3-oxopropyl)stannyl]propanoate |
InChI |
InChI=1S/2C12H26S.2C5H9O2.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13;2*1-3-5(6)7-4-2;/h2*13H,2-12H2,1H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI Key |
DMKPDNWKFWKLNN-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCS[Sn](CCC(=O)OCC)(CCC(=O)OCC)SCCCCCCCCCCCC |
Origin of Product |
United States |
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